molecular formula C13H11N5O B12905072 N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide CAS No. 62490-30-6

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide

Cat. No.: B12905072
CAS No.: 62490-30-6
M. Wt: 253.26 g/mol
InChI Key: FVVPBQFVIUFIHU-UHFFFAOYSA-N
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Description

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide is a compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a phenyl group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide typically involves the reaction of 3H-[1,2,3]triazolo[4,5-b]pyridine with a suitable phenylacetamide derivative. One common method involves the use of propargyl bromide under alkaline conditions, such as anhydrous potassium carbonate, at elevated temperatures (e.g., 70°C) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62490-30-6

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N-[4-(triazolo[4,5-b]pyridin-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H11N5O/c1-9(19)15-10-4-6-11(7-5-10)18-13-12(16-17-18)3-2-8-14-13/h2-8H,1H3,(H,15,19)

InChI Key

FVVPBQFVIUFIHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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